molecular formula C15H16N2O2S B12965683 Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate

Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate

Cat. No.: B12965683
M. Wt: 288.4 g/mol
InChI Key: KILQVBWDKSGIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, an aminophenyl group, and a cyclopropyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the thiazole intermediate.

    Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, typically using diazomethane or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aminophenyl group.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

    Ring Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the ring-opening of the cyclopropyl group.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the aminophenyl group.

    Substitution: Various substituted thiazole derivatives.

    Ring Opening: Linear or branched chain derivatives depending on the reaction conditions.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-aminophenyl)thiazole-5-carboxylate: Lacks the cyclopropyl group, which may affect its biological activity.

    2-(4-Aminophenyl)benzothiazole: Contains a benzothiazole ring instead of a thiazole ring, leading to different chemical properties.

    Ethyl 4-aminophenyl-1-phenethylpiperidinecarboxylate: A structurally similar compound with a piperidine ring.

Uniqueness

Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring and the aminophenyl group also contributes to its distinct properties.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H16N2O2S/c1-2-19-15(18)13-12(9-3-4-9)17-14(20-13)10-5-7-11(16)8-6-10/h5-9H,2-4,16H2,1H3

InChI Key

KILQVBWDKSGIIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)N)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.